N,2-dimethylhex-5-en-1-amine
Description
N,2-Dimethylhex-5-en-1-amine (IUPAC: 2,2-dimethylhex-5-en-1-amine, CAS 141511-50-4) is a branched aliphatic amine featuring a terminal double bond at position 5 and two methyl substituents at carbon 2. Its molecular formula is C₈H₁₇N, with a molecular weight of 127.23 g/mol . The compound exists as a liquid under standard conditions and is stored at 4°C to maintain stability . It is commercially available as a building block for organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty materials .
Key structural features include:
- Amine group at position 1.
- Two methyl groups at carbon 2, introducing steric hindrance.
- Double bond at position 5, enabling reactivity in addition or cyclization reactions.
Properties
Molecular Formula |
C8H17N |
|---|---|
Molecular Weight |
127.23 g/mol |
IUPAC Name |
N,2-dimethylhex-5-en-1-amine |
InChI |
InChI=1S/C8H17N/c1-4-5-6-8(2)7-9-3/h4,8-9H,1,5-7H2,2-3H3 |
InChI Key |
DTSZVHAWJSIUAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C)CNC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,2-dimethylhex-5-en-1-amine can be achieved through several methods. One common approach involves the reaction of 2-methylhex-5-en-1-ol with methylamine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the use of solvents such as dichloromethane or ethyl acetate to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and minimize by-products. Common solvents used in industrial production include n-hexane and petroleum ether .
Chemical Reactions Analysis
Types of Reactions
N,2-dimethylhex-5-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or amides.
Reduction: Reduction reactions can convert the compound into more saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides or amides.
Reduction: Formation of more saturated amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
N,2-dimethylhex-5-en-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems and as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,2-dimethylhex-5-en-1-amine involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. It may also interact with biological receptors or enzymes, leading to specific physiological effects. The exact molecular pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Structural and Reactivity Differences
Branching vs. Linearity :
- This compound’s C2-dimethyl groups increase steric hindrance compared to linear analogs like N-methylhex-5-en-1-amine. This branching may reduce nucleophilicity at the amine but enhance stability in radical-mediated reactions .
- In contrast, N-methylhex-5-en-1-amine’s linear structure facilitates terminal double-bond reactivity , such as hydroamination or polymerization .
Double Bond Position :
- The terminal double bond in this compound and N-methylhex-5-en-1-amine allows for regioselective additions (e.g., epoxidation or halogenation).
- N-Methylhex-5-en-2-amine’s internal double bond (position 5 in a hexene chain) may favor conjugated addition pathways .
Aromatic vs. Aliphatic Amines :
Physicochemical Properties
- Solubility : this compound’s branching reduces water solubility compared to linear analogs.
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